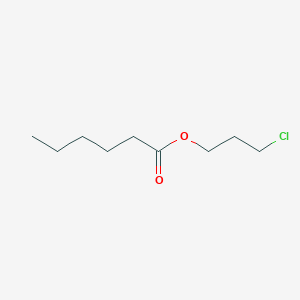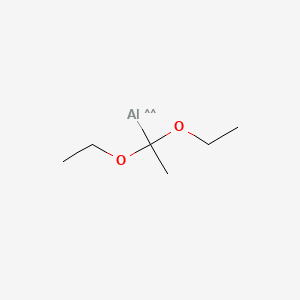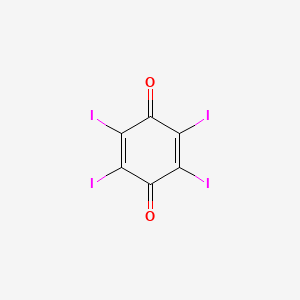
Hexanoic acid, 3-chloropropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 3-chloropropyl ester is an organic compound with the molecular formula C9H17ClO2 It is an ester derived from hexanoic acid and 3-chloropropanol Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexanoic acid, 3-chloropropyl ester can be synthesized through the esterification reaction between hexanoic acid and 3-chloropropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
Hexanoic acid+3-chloropropanol→Hexanoic acid, 3-chloropropyl ester+Water
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The use of a dehydrating agent can also help drive the reaction to completion by removing the water formed during the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Hexanoic acid, 3-chloropropyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into hexanoic acid and 3-chloropropanol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Hydrolysis: Hexanoic acid and 3-chloropropanol.
Reduction: Hexanol and 3-chloropropanol.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
Hexanoic acid, 3-chloropropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential effects on biological systems, including its role in modifying biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of hexanoic acid, 3-chloropropyl ester involves its interaction with various molecular targets. In esterification reactions, the ester acts as a nucleophile, attacking electrophilic carbonyl groups. In biological systems, it can modify proteins and other biomolecules through esterification, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Hexanoic acid, 3-chloropropyl ester can be compared with other esters derived from hexanoic acid, such as:
Hexanoic acid, ethyl ester: Known for its fruity aroma and used in flavorings.
Hexanoic acid, methyl ester: Used as a solvent and in the synthesis of other chemicals.
Hexanoic acid, butyl ester: Commonly used in fragrances and as a plasticizer.
Propriétés
Numéro CAS |
927-50-4 |
|---|---|
Formule moléculaire |
C9H17ClO2 |
Poids moléculaire |
192.68 g/mol |
Nom IUPAC |
3-chloropropyl hexanoate |
InChI |
InChI=1S/C9H17ClO2/c1-2-3-4-6-9(11)12-8-5-7-10/h2-8H2,1H3 |
Clé InChI |
QBAPUBKDRNQWDF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5S,8S)-](/img/structure/B14754270.png)


![(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B14754295.png)




![[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B14754326.png)





